molecular formula C18H15ClN2O2S B2883773 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide CAS No. 892708-96-2

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2883773
CAS No.: 892708-96-2
M. Wt: 358.84
InChI Key: VGKSCBYNHHPJOO-UHFFFAOYSA-N
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Description

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiazole ring.

    Formation of the Benzamide Moiety: The final step involves the acylation of the thiazole derivative with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
  • N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
  • N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide

Uniqueness

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is unique due to the presence of the 2-methoxybenzamide moiety, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-16-9-5-3-7-14(16)17(22)21-18-20-11-13(24-18)10-12-6-2-4-8-15(12)19/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKSCBYNHHPJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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